エトミデート EP 不純物 C (塩酸塩)

説明

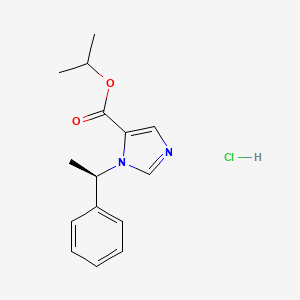

Etomidate EP impurity C (HCl), also known as ®-Etomidate EP Impurity C HCl or Isopropyl ®-1-(1-phenylethyl)-1H-imidazole-5-carboxylate HCl, is a chemical compound used in scientific research . It has a molecular formula of C15H18N2O2.HCl and a molecular weight of 258.32 . This compound can serve as a marker for Etomidate degradation.

科学的研究の応用

薬物動態研究

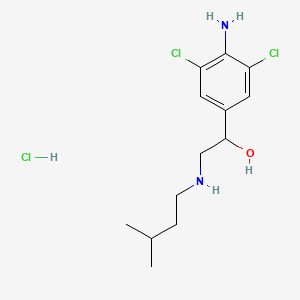

ET-26-HClは、エトミデートの新しい類似体であり、その代謝安定性、代謝産物の生成、および血漿タンパク質結合(PPB)に加えて、静脈内投与後の動物における組織分布、排泄、および薬物動態について研究されています {svg_1}。関連化合物として、エトミデート EP 不純物 C (塩酸塩)は、その薬物動態を理解するための同様の研究に使用できる可能性があります。

代謝産物の同定

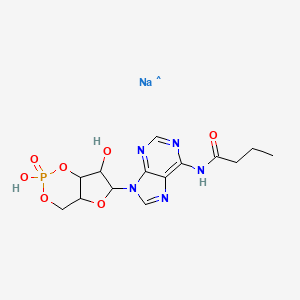

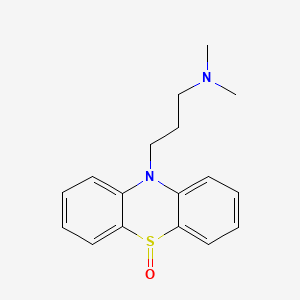

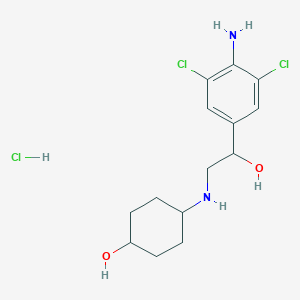

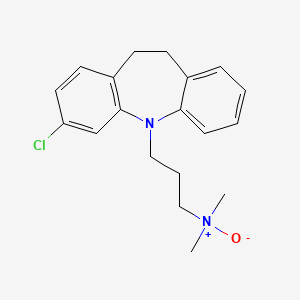

超高性能液体クロマトグラフィー-タンデム四重極飛行時間型質量分析法により、異なる種の肝ミクロソームにおけるET-26-HClの生体変換後、合計8つの新しい代謝産物が同定されました {svg_2}。脱水素化、水酸化、脱メチル化を含む、推定上のシトクロムP450代謝経路が提案されました {svg_3}。エトミデート EP 不純物 C (塩酸塩)は、同様の代謝産物の同定研究に使用できます。

組織分布研究

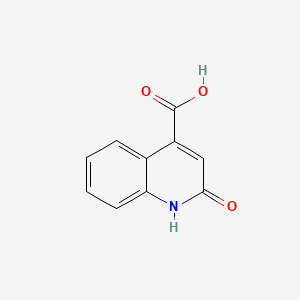

静脈内投与後、ET-26-HClはラットとビーグル犬のすべての組織に急速に分布し、脂肪と肝臓に最も高い濃度を示しました {svg_4}。ET-26-HClの主要な水酸化代謝産物であるET-26酸は、肝臓、血漿、腎臓で高濃度に検出されました {svg_5}。エトミデート EP 不純物 C (塩酸塩)は、同様の組織分布研究に使用できる可能性があります。

作用機序

Target of Action

Etomidate EP Impurity C (HCl) is a chemical compound used in the pharmaceutical industry to produce Etomidate , a medication used for anesthesia induction during surgical procedures . The primary target of Etomidate, and likely its impurities, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Etomidate acts as a positive allosteric modulator on the GABA A receptor . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to a depression of central nervous system (CNS) function .

Biochemical Pathways

The primary biochemical pathway affected by Etomidate is the GABAergic pathway . By enhancing the inhibitory effect of GABA, Etomidate increases the post-synaptic inhibitory effect of GABA in the thalamus . This leads to a decrease in neuronal excitability, resulting in the hypnotic and anesthetic effects of the drug .

Pharmacokinetics

Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The duration of action is intermediate between thiopental and methohexital, and recovery from a single dose is rapid with little residual depression

Result of Action

The primary result of Etomidate’s action is the induction of anesthesia . It produces a rapid onset of action, usually within one minute, and the duration of anesthesia is dose-dependent but relatively brief . Etomidate induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .

Action Environment

The action of Etomidate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. For example, the immediate recovery period will usually be shortened in adult patients by the intravenous administration of approximately 0.1 mg of intravenous fentanyl, one or two minutes before induction of anesthesia . Furthermore, the administration of Etomidate in geriatric patients, particularly those with hypertension, may result in decreases in heart rate, cardiac index, and mean arterial blood pressure .

生化学分析

Biochemical Properties

Etomidate EP Impurity C (HCl) plays a crucial role in biochemical reactions, particularly in the context of its interaction with various biomolecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between Etomidate EP Impurity C (HCl) and cytochrome P450 can influence the enzyme’s activity, potentially leading to altered metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability .

Cellular Effects

Etomidate EP Impurity C (HCl) impacts various cell types and cellular processes. In hepatocytes, it can influence cell signaling pathways by modulating the activity of enzymes involved in drug metabolism. This modulation can lead to changes in gene expression, affecting the synthesis of proteins necessary for cellular metabolism. Furthermore, Etomidate EP Impurity C (HCl) may alter cellular metabolism by affecting the mitochondrial function, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Etomidate EP Impurity C (HCl) involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as cytochrome P450, leading to changes in their catalytic activity. This inhibition or activation can result in altered metabolic pathways and changes in gene expression. Additionally, Etomidate EP Impurity C (HCl) may interact with nuclear receptors, influencing the transcription of genes involved in drug metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etomidate EP Impurity C (HCl) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Etomidate EP Impurity C (HCl) remains stable under controlled conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Etomidate EP Impurity C (HCl) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects are observed at high doses, including hepatotoxicity and alterations in metabolic pathways. These threshold effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

Etomidate EP Impurity C (HCl) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. The compound may also influence the activity of other enzymes and cofactors involved in drug metabolism, leading to altered pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Etomidate EP Impurity C (HCl) is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The distribution of Etomidate EP Impurity C (HCl) can influence its biochemical properties and its overall impact on cellular function .

Subcellular Localization

Etomidate EP Impurity C (HCl) is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of Etomidate EP Impurity C (HCl) plays a crucial role in its biochemical interactions and effects on cellular metabolism .

特性

IUPAC Name |

propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHYKXLBGHQXMN-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66512-39-8 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 1-methylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)